molecular formula C17H23NS B3013483 4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole CAS No. 291756-64-4

4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole

Cat. No. B3013483
CAS RN: 291756-64-4
M. Wt: 273.44
InChI Key: KWFRDEBPCNGJEF-UHFFFAOYSA-N
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Description

The compound “4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring substituted with a tert-butyl group and a phenyl ring also substituted with a tert-butyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography.


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The tert-butyl groups in this compound could potentially make it more resistant to some reactions due to steric hindrance.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds. They are often crystalline solids at room temperature and have a characteristic smell . The tert-butyl groups in this compound could potentially increase its hydrophobicity.

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices. Some thiazoles can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NS/c1-16(2,3)13-9-7-12(8-10-13)15-18-14(11-19-15)17(4,5)6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFRDEBPCNGJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole

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